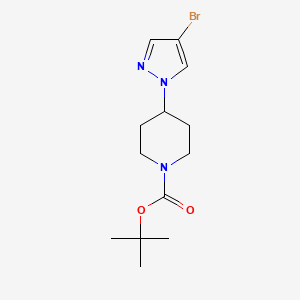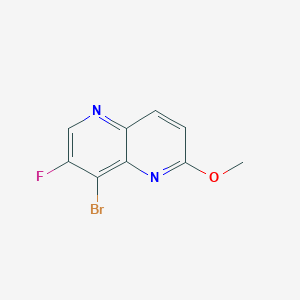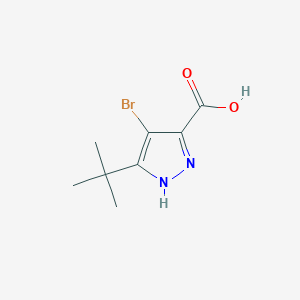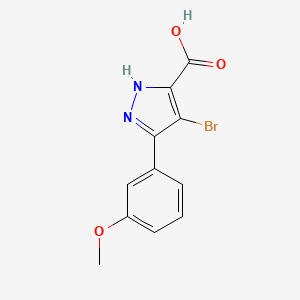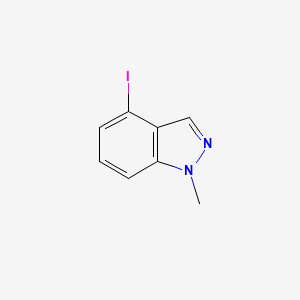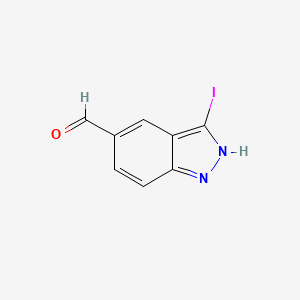
3-Iodo-1H-indazole-5-carbaldehyde
概要
説明
3-Iodo-1H-indazole-5-carbaldehyde is a chemical compound with the molecular formula C8H5IN2O . It has a molecular weight of 272.05 .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings . The compound also contains an iodine atom and a carbaldehyde group .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have been synthesized through various reactions, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored at a temperature of 4°C and protected from light .科学的研究の応用
Design and Synthesis of Indazole Derivatives
Indazole derivatives, including those related to 3-Iodo-1H-indazole-5-carbaldehyde, have been designed and synthesized for their potential as Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. These compounds exhibit significant protective action against diabetes induced by streptozotocin in rats, highlighting their potential therapeutic applications in managing diabetes-related complications (Patel et al., 2012).
Therapeutic Applications of Indazole Derivatives
Indazole derivatives are noted for their wide variety of biological activities, leading to their development as novel therapeutic agents. Their applications include anticancer and anti-inflammatory activities, as well as potential treatments for disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018).
Chemical and Biological Significance
The chemical and biological significance of indoles and indazoles, including compounds like this compound, has been widely studied. These derivatives exhibit a range of activities, such as antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, and antituberculosis activities, making them valuable in medicinal chemistry (Ali, Dar, Pradhan, & Farooqui, 2013).
Advanced Synthesis Techniques
Research has focused on developing advanced synthesis techniques for triazole derivatives, which are structurally related to indazole compounds. These techniques aim at creating compounds with diverse applications in drug discovery, material science, and pharmaceutical chemistry (Kaushik et al., 2019).
Mechanistic Insights and Potential Applications
The mechanistic insights into the synthesis of oxazole derivatives, including strategies related to indazole chemistry, have been explored. These compounds have applications across medicinal, pharmaceutical, agrochemical, and material sciences, underscoring the broad utility of indazole-related research (Shinde et al., 2022).
Safety and Hazards
The compound is considered harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash with plenty of water. If swallowed, it is recommended to rinse the mouth and seek medical attention .
将来の方向性
The synthesis of indazoles, including 3-Iodo-1H-indazole-5-carbaldehyde, continues to be a field of active research due to their wide range of medicinal applications . Future directions may include the development of more efficient synthesis methods and the exploration of new medicinal applications .
作用機序
Target of Action
Indazole derivatives, a family to which this compound belongs, have been found to play a significant role in cell biology . They are often used as precursors for the synthesis of biologically active structures .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to various changes at the molecular level . These interactions often result in the inhibition or activation of certain biochemical processes, which can have therapeutic effects .
Biochemical Pathways
Indazole derivatives are known to influence several biochemical pathways, often leading to downstream effects that can be beneficial for treating various disorders .
Result of Action
Indazole derivatives have been found to exhibit various biologically vital properties, including potential antitumor activity .
生化学分析
Biochemical Properties
3-Iodo-1H-indazole-5-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, it can act as a precursor in multicomponent reactions, leading to the synthesis of heterocyclic derivatives such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole . These interactions are primarily driven by the compound’s inherent functional groups, which can undergo C–C and C–N coupling reactions and reductions easily .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives, including this compound, have been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the compound’s ability to interact with key signaling molecules and transcription factors, thereby altering cellular responses and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, indazole derivatives are known to act as kinase inhibitors, which can modulate various signaling pathways involved in cell proliferation and survival . The compound’s ability to form stable complexes with target proteins is a key factor in its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer or anti-inflammatory activities. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can undergo biotransformation, leading to the formation of active metabolites that contribute to its biological effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution of this compound are critical factors in determining its therapeutic potential and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.
特性
IUPAC Name |
3-iodo-2H-indazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUWJSRMOZCBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672252 | |
| Record name | 3-Iodo-2H-indazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-01-8 | |
| Record name | 3-Iodo-2H-indazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



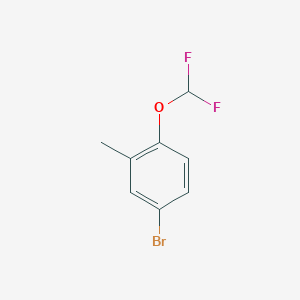
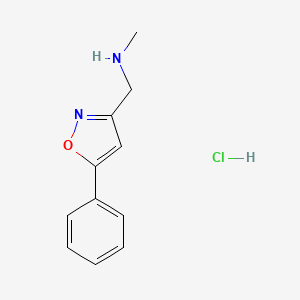
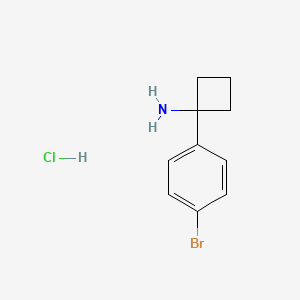
![(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439403.png)

![7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1439406.png)
